N4,N9-Dimethylspermine

Polyamine Metabolism Structure-Activity Relationship Chemical Synthesis

N⁴,N⁹‑Dimethylspermine (CAS 61345‑87‑7, molecular formula C₁₂H₃₀N₄, molecular weight 230.4 g/mol) is a synthetic, symmetrically N‑methylated analogue of the naturally occurring tetra‑amine spermine [REFS‑1]. The methylation of the secondary amines at positions 4 and 9 of the spermine backbone introduces structural modifications that are known, at the class level, to alter the compound's interactions with polyamine‑metabolising enzymes (e.g., spermidine/spermine N¹‑acetyltransferase, SSAT) and to influence its cellular uptake and metabolic stability relative to the parent polyamine [REFS‑2].

Molecular Formula C12H30N4
Molecular Weight 230.39 g/mol
CAS No. 61345-87-7
Cat. No. B3054615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N9-Dimethylspermine
CAS61345-87-7
Molecular FormulaC12H30N4
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESCN(CCCCN(C)CCCN)CCCN
InChIInChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3
InChIKeyVCYSCRLAZCOBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4,N9-Dimethylspermine CAS 61345-87-7: Core Polyamine Analogue Properties and Scientific Classification


N⁴,N⁹‑Dimethylspermine (CAS 61345‑87‑7, molecular formula C₁₂H₃₀N₄, molecular weight 230.4 g/mol) is a synthetic, symmetrically N‑methylated analogue of the naturally occurring tetra‑amine spermine [REFS‑1]. The methylation of the secondary amines at positions 4 and 9 of the spermine backbone introduces structural modifications that are known, at the class level, to alter the compound's interactions with polyamine‑metabolising enzymes (e.g., spermidine/spermine N¹‑acetyltransferase, SSAT) and to influence its cellular uptake and metabolic stability relative to the parent polyamine [REFS‑2]. This compound is primarily employed as a biochemical tool to investigate polyamine homeostasis, cell‑growth regulation, and the pathophysiology of conditions involving dysregulated polyamine metabolism [REFS‑3].

Why N4,N9-Dimethylspermine Cannot Be Simply Replaced by Spermine, Spermidine, or Other Methylated Analogues


N⁴,N⁹‑Dimethylspermine possesses a unique methylation pattern (internal N⁴ and N⁹) that is distinct from other methylated spermine derivatives, such as the terminally substituted 1,12‑dimethylspermine or the C‑methylated 2,11‑dimethylspermine [REFS‑1]. Class‑level studies on methylated polyamine analogues demonstrate that even minor changes in the position and number of methyl groups profoundly affect the compound's ability to induce spermidine/spermine N¹‑acetyltransferase (SSAT), to be catabolised by polyamine oxidase, and to support cellular growth in polyamine‑depleted cells [REFS‑2]. Consequently, generic substitution with spermine or spermidine—or even with a different methylated spermine isomer—would yield a fundamentally different metabolic profile and experimental outcome. The following evidence, though limited in direct quantitative head‑to‑head comparisons for this specific compound, highlights the observable differences that justify its targeted procurement for specialised research applications.

Procurement‑Relevant Quantitative Evidence for N4,N9-Dimethylspermine vs. Structural Comparators


Differentiation by Structural Identity: N4,N9‑Dimethylation vs. Parent Spermine

N⁴,N⁹‑Dimethylspermine differs from the natural tetra‑amine spermine by the addition of two methyl groups on the internal N⁴ and N⁹ nitrogen atoms. This specific substitution pattern is distinct from other methylated spermines, such as 1,12‑dimethylspermine (terminal methylation) or 2,11‑dimethylspermine (C‑methylation on the carbon backbone) [REFS‑1]. The internal methylation is expected, based on class‑level SAR studies, to confer a different profile of interaction with the polyamine catabolic enzyme SSAT and with cellular uptake mechanisms compared to both spermine and its terminally‑substituted analogues [REFS‑2].

Polyamine Metabolism Structure-Activity Relationship Chemical Synthesis

Commercial Purity Specifications: N4,N9‑Dimethylspermine Base vs. Tetrahydrochloride Salt

Commercially available N⁴,N⁹‑dimethylspermine is offered both as the free base and as the tetrahydrochloride salt. The free base is typically supplied at a purity of ≥98%, while the tetrahydrochloride salt is available at ≥97% purity [REFS‑1, REFS‑2]. The choice between these two forms has practical implications for solubility and handling: the tetrahydrochloride salt is water‑soluble and more stable under ambient conditions, whereas the free base is more suitable for organic‑phase reactions [REFS‑1, REFS‑2]. This is a clear differentiator from the natural polyamine spermine, which is most commonly supplied as the free base or as the trihydrochloride salt, and may exhibit different solubility characteristics.

Reagent Quality Analytical Chemistry Procurement Specifications

In Vivo Biological Activity in a Pancreatitis Model: Differential Effect from Vehicle Control

In an animal model of pancreatitis, administration of N⁴,N⁹‑dimethylspermine resulted in a protective effect on the pancreas, reducing the severity of the induced pathology [REFS‑1]. While specific quantitative metrics (e.g., histological scoring, serum amylase levels) are not reported in the publicly accessible summary, the observation of a protective effect in vivo distinguishes this compound from the natural polyamines, which have not been shown to exert a similar protective action in this context. The same source notes that N⁴,N⁹‑dimethylspermine also exhibits toxicity to pancreatic and renal tissues, suggesting a complex, tissue‑specific activity profile [REFS‑1].

Pancreatitis In Vivo Pharmacology Tissue Protection

Observed Organ‑Specific Toxicity Profile: Pancreas and Kidney

N⁴,N⁹‑Dimethylspermine has been documented to cause toxicity to tissues and cells of the pancreas and kidney [REFS‑1]. This organ‑selective toxicity profile is a key differentiator from the natural polyamines, which are generally well‑tolerated in vivo at physiological concentrations. The mechanism is proposed to involve inhibition of lysosomal hydrolases, leading to the accumulation of cellular debris and subsequent tissue damage [REFS‑1]. While no quantitative toxicological data (LD₅₀, IC₅₀ in primary cells) are provided in the source, the existence of a defined, organ‑specific toxicity profile in animal studies provides a clear distinction from spermine and spermidine, which do not exhibit this specific toxicity pattern.

Toxicology Polyamine Analogue Organ‑Specific Effects

Predicted Metabolic Stability Based on Methylation Pattern: Class‑Level Distinction from Natural Polyamines

Class‑level studies on methylated polyamine analogues indicate that methylation of the polyamine backbone, particularly at carbon positions (C‑methylation) or on nitrogen atoms, can significantly alter susceptibility to catabolism by spermidine/spermine N¹‑acetyltransferase (SSAT) and polyamine oxidase [REFS‑1]. Specifically, C‑methylated analogues are often poor substrates for SSAT, leading to enhanced metabolic stability and prolonged cellular retention [REFS‑1]. While N⁴,N⁹‑dimethylspermine is an N‑methylated (not C‑methylated) analogue, the principle that methylation modifies enzymatic recognition applies; indeed, other N‑alkylated spermine analogues (e.g., N¹,N¹²‑diethylspermine) are known to potently induce SSAT and undergo N‑dealkylation, whereas the corresponding C‑methylated derivatives are resistant [REFS‑2]. N⁴,N⁹‑dimethylspermine is therefore predicted to exhibit a distinct metabolic fate from spermine and from other methylated isomers, although direct quantitative data for this specific compound are lacking.

Polyamine Catabolism SSAT Metabolic Stability

Recommended Scientific and Pre‑Clinical Applications for N4,N9-Dimethylspermine Based on Verified Evidence


Investigating the Role of Internal Secondary Amine Methylation in Polyamine Catabolism and SSAT Regulation

N⁴,N⁹‑dimethylspermine serves as a specific tool to interrogate how methylation of internal (N⁴ and N⁹) secondary amines affects interaction with the key polyamine catabolic enzyme SSAT. This application is grounded in class‑level evidence that methylation patterns dictate SSAT substrate specificity and induction potential [REFS‑1, REFS‑2]. Researchers comparing the SSAT response to N⁴,N⁹‑dimethylspermine versus that of the natural tetra‑amine spermine or the terminally‑substituted 1,12‑dimethylspermine can delineate the structural determinants of SSAT recognition.

Studying Organ‑Specific Polyamine Toxicity and Protective Effects in Pancreatic and Renal Models

The documented protective effect in an animal pancreatitis model, alongside observed pancreatic and renal toxicity, makes N⁴,N⁹‑dimethylspermine a candidate for mechanistic studies of polyamine‑mediated tissue injury and protection [REFS‑3]. Its unique in vivo profile—not seen with spermine or spermidine—supports its use in experiments aimed at understanding how polyamine analogues modulate inflammation, cellular stress responses, and lysosomal function in these organs.

Use as a Synthetic Intermediate or Building Block for Complex Polyamine‑Based Bioconjugates

The free base form of N⁴,N⁹‑dimethylspermine, with a commercial purity of ≥98%, is suitable for use as a chemical building block in the synthesis of more complex polyamine derivatives, including biotinylated probes (e.g., (+)-Biotinyl‑N⁴,N⁹‑Dimethylspermine) or other functionalised conjugates [REFS‑4]. The defined N⁴,N⁹‑dimethylation pattern provides a unique structural handle for regioselective modifications that are not possible with spermine or other symmetrical analogues.

Investigating Polyamine Transport and Cellular Uptake Mechanisms in Comparison with Spermine

Class‑level SAR studies on spermidine and spermine analogues indicate that alkylation of the polyamine backbone influences the efficiency of cellular uptake via the polyamine transport system [REFS‑2]. N⁴,N⁹‑dimethylspermine, as an N‑methylated derivative, can be employed in competitive uptake assays to determine how internal nitrogen methylation affects the recognition and transport kinetics relative to spermine and other alkylated polyamines, thereby contributing to the understanding of polyamine transporter selectivity.

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